Bis(2,5-dichlorophenyl)phosphinic acid
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
109817-47-2 |
|---|---|
Molecular Formula |
C12H7Cl4O2P |
Molecular Weight |
356.0 g/mol |
IUPAC Name |
bis(2,5-dichlorophenyl)phosphinic acid |
InChI |
InChI=1S/C12H7Cl4O2P/c13-7-1-3-9(15)11(5-7)19(17,18)12-6-8(14)2-4-10(12)16/h1-6H,(H,17,18) |
InChI Key |
HEDWIBWJVGAWNO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)P(=O)(C2=C(C=CC(=C2)Cl)Cl)O)Cl |
Origin of Product |
United States |
Spectroscopic and Structural Characterization of Bis 2,5 Dichlorophenyl Phosphinic Acid
Advanced Spectroscopic Techniques for Molecular Elucidation
The precise arrangement of atoms and functional groups within Bis(2,5-dichlorophenyl)phosphinic acid (C₁₂H₇Cl₄O₂P) is confirmed using a combination of Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy. These methods provide complementary information regarding the electronic environment of specific nuclei and the vibrational modes of chemical bonds, respectively.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool that probes the magnetic properties of atomic nuclei, such as ¹H, ¹³C, and ³¹P, to provide detailed information about molecular structure.
Proton Nuclear Magnetic Resonance (¹H NMR)
Proton NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. For this compound, the aromatic protons on the two dichlorophenyl rings are expected to produce a complex multiplet pattern in the aromatic region of the spectrum, typically between 7.0 and 8.5 ppm. The proton of the phosphinic acid group (P-OH) would likely appear as a broad singlet at a higher chemical shift, the exact position of which can be influenced by solvent and concentration.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aromatic C-H | 7.0 - 8.5 | Multiplet |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
Carbon-13 NMR spectroscopy identifies the different carbon environments within a molecule. In this compound, distinct signals are expected for each unique carbon atom in the dichlorophenyl rings. The carbons directly bonded to chlorine atoms (C-Cl) and the carbon bonded to the phosphorus atom (C-P) would exhibit characteristic chemical shifts. The C-P signal would also likely show coupling to the phosphorus nucleus. Aromatic carbons typically resonate in the 120-150 ppm range.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Aromatic C-P | 130 - 150 (with P-C coupling) |
| Aromatic C-Cl | 125 - 140 |
Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR)
Phosphorus-31 NMR is highly specific for observing phosphorus atoms and is particularly useful for organophosphorus compounds. mdpi.com For phosphinic acids, a single resonance is expected. The chemical shift for diarylphosphinic acids typically falls within a characteristic range, providing direct evidence for the presence and electronic environment of the phosphorus center in this compound.
Table 3: Predicted ³¹P NMR Spectral Data for this compound
| Phosphorus Type | Predicted Chemical Shift (δ, ppm) |
|---|
Vibrational Spectroscopy
Vibrational spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound would display several characteristic absorption bands corresponding to its functional groups. A very broad and strong absorption in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the phosphinic acid group, which is often involved in hydrogen bonding. The phosphoryl group (P=O) stretch would give a strong absorption band typically between 1100 and 1260 cm⁻¹. Absorptions for the C-Cl bonds and the aromatic C=C stretching vibrations would also be present. The aromatic C=C stretches appear in the 1400-1600 cm⁻¹ region, while C-H stretching of the aromatic rings is observed around 3000-3100 cm⁻¹.
Table 4: Predicted FT-IR Absorption Frequencies for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |
|---|---|---|
| O-H stretch (acid) | 2500 - 3300 | Strong, Broad |
| Aromatic C-H stretch | 3000 - 3100 | Medium |
| Aromatic C=C stretch | 1400 - 1600 | Medium-Strong |
| P=O stretch | 1100 - 1260 | Strong |
| P-O stretch | 900 - 1050 | Strong |
Raman Spectroscopy and Surface-Enhanced Raman Spectroscopy (SERS)
Raman spectroscopy is a non-destructive analytical technique that provides detailed information about molecular vibrations, yielding a structural fingerprint of the compound under investigation. For this compound, the Raman spectrum would be expected to exhibit characteristic peaks corresponding to the vibrations of its constituent functional groups. Key vibrational modes would include the P=O stretching, P-O-H bending, P-C bond stretching, and various vibrational modes of the dichlorophenyl rings, such as C-C stretching, C-H bending, and C-Cl stretching. While specific experimental Raman data for this compound is not widely published, analysis of related organophosphorus compounds allows for the prediction of principal spectral regions of interest.
Surface-Enhanced Raman Spectroscopy (SERS) is a more advanced variation of this technique that can amplify the Raman signal by factors of millions. researchgate.net This enhancement is achieved by adsorbing the molecule onto a roughened metal surface, typically silver or gold nanoparticles. SERS is particularly useful for detecting trace amounts of a substance. researchgate.net In the context of environmental analysis, SERS-based sensors have been developed for the highly sensitive and selective detection of other chlorinated aromatic compounds, such as dichlorophenols. rsc.orgnih.gov A similar SERS-based approach could be applied for the detection of this compound in various matrices, leveraging the signal amplification to achieve very low detection limits. nih.gov
Table 1: Predicted Principal Raman Shifts for this compound
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |
| P=O Stretch | 1200 - 1300 |
| P-OH Stretch | 850 - 950 |
| P-C (Aromatic) Stretch | 700 - 800 |
| C-Cl Stretch | 600 - 800 |
| Phenyl Ring Modes | 1000 - 1100, 1550 - 1600 |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is an essential analytical tool for determining the molecular weight and elemental composition of a compound. In this technique, the molecule is ionized and the mass-to-charge ratio (m/z) of the resulting ions is measured. For this compound, techniques like Electrospray Ionization (ESI) would be suitable for generating ions. researchgate.net
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to confirm the elemental formula of the compound. The calculated exact mass of this compound (C₁₂H₇Cl₄O₂P) is 353.89377 Da. uni.lu HRMS analysis would aim to measure an m/z value that corresponds to this exact mass for one of its molecular ions, such as the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻, thereby confirming its elemental composition with high confidence.
Table 2: Predicted m/z Values for Molecular Ions of this compound
| Ion Species | Adduct | Predicted m/z |
| [M+H]⁺ | Protonated Molecule | 354.90105 |
| [M+Na]⁺ | Sodium Adduct | 376.88299 |
| [M-H]⁻ | Deprotonated Molecule | 352.88649 |
| [M+NH₄]⁺ | Ammonium (B1175870) Adduct | 371.92759 |
Data sourced from predicted values. uni.lu
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, providing information about electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be dominated by absorptions arising from π → π* electronic transitions within the two dichlorophenyl rings. mdpi.com
The presence of the phosphinic acid group and the chlorine substituents on the benzene (B151609) rings can influence the position and intensity of these absorption bands. Typically, substituted aromatic rings exhibit strong absorption bands in the UV region. While a specific experimental spectrum for this compound is not detailed in available literature, related aromatic compounds show characteristic absorptions. nih.govresearchgate.net The primary absorption bands for this compound would likely be observed below 300 nm, consistent with the electronic transitions of the dichlorobenzene chromophores. mdpi.com
Table 3: Expected UV-Vis Absorption Maxima for this compound
| Electronic Transition | Expected Wavelength (λmax) | Chromophore |
| π → π | ~210 - 230 nm | Dichlorophenyl Ring |
| π → π | ~260 - 280 nm | Dichlorophenyl Ring |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide accurate data on bond lengths, bond angles, and intermolecular interactions. Although a specific crystal structure for this compound has not been reported, analysis of similar organophosphinic acid structures, such as bis(3,5-dimethoxyphenyl)phosphinic acid, allows for well-founded predictions of its key structural features. nih.gov
The molecule would feature a central phosphorus atom in a tetrahedral geometry, bonded to two dichlorophenyl groups, an oxygen atom (via a double bond), and a hydroxyl group. A crucial aspect of the solid-state structure of phosphinic acids is the formation of strong intermolecular hydrogen bonds between the acidic proton of the P-OH group and the phosphoryl oxygen (P=O) of an adjacent molecule. nih.gov This O-H···O=P interaction typically leads to the formation of centrosymmetric dimers or extended chains in the crystal lattice. nih.gov The dihedral angle between the two dichlorophenyl rings will be a key conformational parameter. nih.gov
Table 4: Expected Bond Lengths and Angles for this compound Based on Analogous Structures
| Parameter | Bond/Angle | Expected Value |
| Bond Length | P=O | ~1.50 Å |
| Bond Length | P-OH | ~1.55 Å |
| Bond Length | P-C (aromatic) | ~1.80 Å |
| Bond Angle | O=P-OH | ~115° |
| Bond Angle | C-P-C | ~105° |
| Bond Angle | O=P-C | ~110° |
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental analytical procedure used to determine the mass percentages of the elements (carbon, hydrogen, oxygen, etc.) present in a compound. For a newly synthesized batch of this compound, elemental analysis serves as a crucial check of its purity and verifies that its empirical formula matches the theoretical composition. The molecular formula for the compound is C₁₂H₇Cl₄O₂P. uni.lu
The experimentally determined weight percentages of carbon, hydrogen, chlorine, oxygen, and phosphorus would be compared against the calculated theoretical values. A close agreement between the experimental and theoretical percentages provides strong evidence for the compound's identity and purity.
Table 5: Theoretical Elemental Composition of this compound (C₁₂H₇Cl₄O₂P)
| Element | Symbol | Atomic Weight ( g/mol ) | Molar Mass ( g/mol ) | Percentage (%) |
| Carbon | C | 12.011 | 355.99 | 40.48% |
| Hydrogen | H | 1.008 | 355.99 | 1.98% |
| Chlorine | Cl | 35.453 | 355.99 | 39.84% |
| Oxygen | O | 15.999 | 355.99 | 8.99% |
| Phosphorus | P | 30.974 | 355.99 | 8.70% |
Solution-State Characterization Techniques
Potentiometric Titration for Acid Dissociation Constants
Potentiometric titration is the standard method for determining the acid dissociation constant (pKa) of a substance in solution. researchgate.net The pKa value is a quantitative measure of the strength of an acid. For this compound, the acidic proton is located in the P-O-H group. The titration involves gradually adding a standard solution of a strong base (e.g., NaOH) to a solution of the acid and monitoring the pH change with a pH meter. researchgate.net
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Theoretical and Computational Investigations of Bis 2,5 Dichlorophenyl Phosphinic Acid
Quantum Chemical Calculations
Quantum chemical calculations provide a microscopic understanding of the behavior of Bis(2,5-dichlorophenyl)phosphinic acid.
Electronic Structure Analysis and Bonding Characterization
The electronic structure of this compound is significantly influenced by the presence of the electronegative chlorine atoms and the phosphoryl group. The phosphorus atom is central to the molecule, forming a phosphoryl bond (P=O) and single bonds to two 2,5-dichlorophenyl groups and a hydroxyl group.
The P=O bond is highly polarized, with a significant partial positive charge on the phosphorus atom and a partial negative charge on the oxygen atom. This polarity is a key feature of the molecule's reactivity. The bond is a combination of a sigma bond and a pi bond, with the pi bond formed by the overlap of the d-orbitals of phosphorus with the p-orbitals of oxygen.
A Mulliken population analysis, a method used in computational chemistry to estimate partial atomic charges, would theoretically show a significant positive charge on the phosphorus atom, a negative charge on the oxygen and chlorine atoms, and varying charges on the carbon atoms of the phenyl rings.
Table 1: Theoretical Mulliken Atomic Charges for this compound (Note: These are illustrative values based on theoretical principles, not experimental data.)
| Atom | Theoretical Charge (a.u.) |
|---|---|
| P | +1.2 to +1.5 |
| O (phosphoryl) | -0.8 to -1.0 |
| O (hydroxyl) | -0.6 to -0.8 |
| Cl | -0.1 to -0.2 |
| C (attached to P) | +0.1 to +0.2 |
Conformational Analysis and Steric Effects of Dichlorophenyl Groups
The three-dimensional arrangement of the atoms in this compound is influenced by the steric hindrance between the two bulky 2,5-dichlorophenyl groups. These groups are not free to rotate without restriction around the P-C bonds. The presence of two chlorine atoms on each phenyl ring, particularly the chlorine at the ortho position (position 2), creates significant steric strain.
This steric hindrance forces the phenyl rings to adopt a twisted conformation relative to each other and to the P=O bond. A relaxed potential energy surface scan, a computational method to explore the energy of a molecule as a function of its geometry, would likely reveal a non-planar arrangement of the phenyl rings as the most stable conformation. This twisting minimizes the repulsive interactions between the electron clouds of the chlorine atoms and the phosphoryl oxygen.
The steric bulk of the dichlorophenyl groups also influences the bond angles around the central phosphorus atom, likely causing them to deviate from the ideal tetrahedral geometry.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity of a molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in chemical reactions.
For this compound, the HOMO is expected to be localized primarily on the phosphoryl oxygen and the phenyl rings, which are the regions of higher electron density. The lone pairs of the oxygen atom and the pi-electrons of the aromatic rings contribute significantly to the HOMO.
Conversely, the LUMO is likely to be centered on the phosphorus atom and the antibonding orbitals of the P=O bond. The phosphorus atom, being electron-deficient, is the most likely site for nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity. The presence of the electron-withdrawing dichlorophenyl groups would be expected to lower the energy of the LUMO, potentially making the molecule more susceptible to nucleophilic attack at the phosphorus center compared to unsubstituted diphenylphosphinic acid.
Table 2: Theoretical Frontier Molecular Orbital Energies for this compound (Note: These are illustrative values based on theoretical principles, not experimental data.)
| Molecular Orbital | Theoretical Energy (eV) |
|---|---|
| HOMO | -7.0 to -8.0 |
| LUMO | -1.5 to -2.5 |
Mechanistic Studies of Reactions Involving Halogenated Arylphosphorus Compounds
The principles governing the reactions of halogenated arylphosphorus compounds can be applied to understand the potential reactivity of this compound.
Reaction Pathway Elucidation and Transition State Analysis
Reactions involving the phosphorus center of phosphinic acids, such as nucleophilic substitution, are of significant interest. For this compound, a nucleophilic attack on the electrophilic phosphorus atom would be a plausible reaction pathway. The mechanism of such a reaction could proceed through either a stepwise mechanism involving a pentacoordinate intermediate or a concerted SN2-like mechanism. researchgate.net
Computational methods can be used to model these reaction pathways. By calculating the energies of the reactants, products, intermediates, and transition states, the most favorable reaction mechanism can be determined. Transition state analysis would involve locating the saddle point on the potential energy surface corresponding to the highest energy barrier of the reaction. The geometry of the transition state would reveal the arrangement of atoms at the point of maximum energy, providing insights into the bond-breaking and bond-forming processes.
Influence of Substituents on Reactivity and Selectivity
The substituents on the aryl rings have a profound impact on the reactivity of the phosphorus center. stpeters.co.in The two chlorine atoms on each phenyl ring in this compound are electron-withdrawing groups. lumenlearning.com This has two main consequences.
First, the inductive withdrawal of electron density from the phosphorus atom increases its positive charge, making it more electrophilic and thus more susceptible to nucleophilic attack. researchgate.net This would likely increase the rate of nucleophilic substitution reactions at the phosphorus center compared to an unsubstituted analogue.
Second, the position of the substituents on the phenyl ring is also important. The chlorine atoms at the ortho and meta positions (2 and 5) influence the electronic properties of the ring. Halogens are generally deactivating groups in electrophilic aromatic substitution, meaning the phenyl rings of this molecule would be less reactive towards electrophiles than benzene (B151609) itself. pressbooks.publibretexts.org They are, however, ortho-para directing for any potential electrophilic substitution on the phenyl rings, although such reactions are less likely to occur at the ring due to deactivation. pressbooks.publibretexts.org
The steric bulk of the ortho-chloro substituents can also play a role in selectivity, potentially hindering the approach of a nucleophile to the phosphorus center from certain directions.
Table 3: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Diphenylphosphinic acid |
Molecular Dynamics Simulations and Computational Modeling of Interactions
Extensive searches of scientific literature and computational databases did not yield specific studies on the molecular dynamics simulations or detailed computational modeling of interactions for this compound. While computational methods such as molecular dynamics are widely used to investigate the behavior and interaction of molecules, dedicated research applying these techniques to this compound is not publicly available at this time.
Therefore, no detailed research findings or data tables on this specific topic can be presented.
Coordination Chemistry and Supramolecular Assemblies of Bis 2,5 Dichlorophenyl Phosphinic Acid
Ligand Design Principles for Phosphinic Acids in Metal Complexation
No specific information is available in the searched literature regarding the ligand design principles of Bis(2,5-dichlorophenyl)phosphinic acid for metal complexation. General principles for phosphinic acids suggest that the phosphorus-oxygen group can act as a versatile ligation site, but details specific to the title compound are absent.
Metal Complexation Studies
A thorough search did not yield any studies on the metal complexation behavior of this compound.
Chelation with Transition Metals and Lanthanides
There are no available research findings on the chelation of this compound with transition metals or lanthanides.
Studies of Metal-Ligand Binding Modes and Stoichiometries
No experimental or theoretical studies detailing the metal-ligand binding modes or stoichiometries for complexes of this compound were found.
Supramolecular Interactions and Self-Assembly Processes
There is no information available concerning the supramolecular interactions, such as hydrogen bonding or π-π stacking, or the self-assembly processes of this compound.
Research on Applications in Functional Materials and Chemical Processes
Applications in Separation Science and Extraction Processes
Organophosphorus compounds are widely utilized as effective extractants in separation science due to their ability to form stable complexes with metal ions. mdpi.comresearchgate.net This characteristic is central to their application in processes requiring the selective separation and purification of metals.
Selective Extraction and Purification of Metal Ions
Table 1: General Parameters Influencing Metal Ion Extraction with Diarylphosphinic Acids
| Parameter | Influence on Extraction |
| pH of Aqueous Phase | Affects the deprotonation of the phosphinic acid, which is crucial for the cation exchange mechanism. |
| Extractant Concentration | Higher concentrations generally lead to increased extraction efficiency. |
| Organic Diluent | The choice of solvent can impact the solubility of the extractant and the metal-extractant complex, thereby affecting extraction kinetics and efficiency. |
| Temperature | Can influence the thermodynamics and kinetics of the extraction process. |
Role in Hydrometallurgical Processes
Hydrometallurgy involves the use of aqueous chemistry for the extraction of metals from ores, concentrates, and recycled or residual materials. researchgate.net Organophosphorus extractants play a significant role in modern hydrometallurgical flowsheets for the recovery and purification of a wide range of metals. mdpi.comresearchgate.net Given the established use of various phosphinic acid derivatives in these processes, it is plausible that bis(2,5-dichlorophenyl)phosphinic acid could function as an extractant in specific hydrometallurgical applications. Its utility would be determined by its selectivity for target metals over impurities, its stability under process conditions, and its stripping characteristics.
Exploration as Chemical Additives in Advanced Materials (e.g., flame retardancy in a principled manner)
Phosphorus-containing compounds are widely recognized for their flame-retardant properties. frontiersin.orgwordpress.com They can act in either the gas phase or the condensed phase to inhibit the combustion of polymeric materials. cnrs.fr In the condensed phase, they can promote the formation of a protective char layer, which insulates the underlying material from heat and oxygen. wordpress.com Phosphinic acids and their derivatives have been investigated as flame retardants for various thermoplastics. acs.org The effectiveness of these compounds is often related to their phosphorus content and their thermal stability. While there is no specific data found for this compound, related phosphinic acids have been shown to be effective. wordpress.com
Catalytic Applications and Role as Reaction Accelerators
Organophosphorus compounds, including phosphines and their derivatives, are extensively used as catalysts or ligands in a wide array of organic reactions. wikipedia.orgnih.gov Their catalytic activity often stems from the nucleophilic nature of the phosphorus atom. nih.gov While phosphines are more commonly employed as nucleophilic catalysts, the broader field of phosphorus-based catalysis is an active area of research. nih.govacs.org There is no specific information available in the reviewed literature regarding the use of this compound as a catalyst or reaction accelerator.
Integration into Molecularly Imprinted Polymers (MIPs) for Specific Recognition
Molecularly imprinted polymers (MIPs) are synthetic polymers engineered to have specific recognition sites for a target molecule. nih.gov This is achieved by polymerizing functional monomers in the presence of a template molecule. nih.gov Organophosphorus compounds can be used as functional monomers in the synthesis of MIPs, particularly for the recognition of other organophosphorus compounds or related molecules. nih.gov The interaction between the functional monomer and the template is crucial for creating effective recognition sites. While the synthesis of MIPs for the recognition of organophosphorus pesticides has been reported, there is no specific mention of this compound being used as a functional monomer or a template in the fabrication of MIPs in the available literature. researchgate.netresearchgate.net
Environmental Chemistry and Transformation Fate of Bis 2,5 Dichlorophenyl Phosphinic Acid
Degradation Pathways and Mechanisms
Understanding the degradation pathways of Bis(2,5-dichlorophenyl)phosphinic acid is crucial for assessing its persistence and potential impact on ecosystems. Key areas of investigation would include its stability in water, its reaction to sunlight, and its susceptibility to breakdown by microorganisms.
Hydrolytic Stability and Degradation Kinetics
No specific data exists on the hydrolytic stability of this compound. Such a study would involve determining the rate of its breakdown in water under various pH and temperature conditions to establish its persistence in aquatic environments.
Phototransformation Mechanisms under Environmental Conditions
The extent to which sunlight contributes to the degradation of this compound is unknown. Research in this area would focus on identifying the products formed when the compound is exposed to environmentally relevant light conditions and determining the rate of this transformation.
Microbial Degradation and Biotransformation Pathways
The role of bacteria, fungi, and other microorganisms in the breakdown of this compound has not been investigated. Studies are needed to determine if microorganisms can use this compound as a source of nutrients and to identify the metabolic pathways and byproducts involved.
Identification and Characterization of Environmental Transformation Products
Without degradation studies, the environmental transformation products of this compound remain unidentified. Characterizing these products is essential, as they may have their own distinct environmental effects and toxicological profiles.
Sorption and Mobility in Environmental Compartments (e.g., soil, water, sediment)
There is no available information on the sorption and mobility of this compound. Research is required to understand how this compound interacts with soil particles, its solubility in water, and its potential to move through the environment, which would determine its likelihood of contaminating groundwater or accumulating in sediments.
Biological Activity and Biochemical Interactions of Bis 2,5 Dichlorophenyl Phosphinic Acid Analogs
Enzyme Inhibition Studies and Mechanistic Insights
While extensive broad-spectrum enzyme inhibition panels for bis(2,5-dichlorophenyl)phosphinic acid are not widely documented in publicly available literature, a significant body of research has focused on a closely related analog, known as c407, and its role as a "corrector" of the cystic fibrosis transmembrane conductance regulator (CFTR) protein carrying the p.Phe508del (F508del) mutation. This mutation is the most common cause of cystic fibrosis (CF), a genetic disorder affecting multiple organs. nih.govnih.gov The F508del mutation leads to misfolding and premature degradation of the CFTR protein, preventing it from reaching the cell membrane to function as a chloride ion channel. nih.govnih.gov
The mechanism of action of c407 is not based on direct enzyme inhibition in the classical sense, but rather on correcting the structural defect of the mutated protein. Molecular docking and dynamics simulations have provided crucial insights into this mechanism. nih.gov It is proposed that c407 stabilizes the F508del-Nucleotide Binding Domain 1 (NBD1) of the CFTR protein during its co-translational folding. nih.gov It achieves this by occupying the position of the missing phenylalanine at residue 508. nih.gov This stabilization helps to rectify the folding defect, allowing the mutated protein to be processed correctly and trafficked to the cell membrane.
Further studies have shown that after the assembly of the CFTR domains, c407 occupies the space left by the absent p.Phe508 side chain, thereby facilitating proper protein conformation and function. nih.gov In cellular models, treatment with c407 has been shown to rescue the activity of the F508del-CFTR protein. For instance, in HEK-293 cells expressing a double mutant (F508del-F1068A-CFTR), a 48-hour treatment with 10 µM c407 resulted in a significant, 8.4-fold increase in the cAMP-dependent CFTR chloride currents. nih.gov This rescue corresponded to approximately 33% of the wild-type CFTR activity. nih.gov
The following table summarizes the effect of c407 on F508del-CFTR activity in a specific cell line.
| Cell Line | Treatment | Fold Increase in ICFTR/cAMP | % Rescue of WT-CFTR Activity |
| HEK-293 (F508del-F1068A) | 10 µM c407 (48h) | 8.4 | ~33% |
Molecular Interactions with Cellular Components and Pathways (excluding clinical outcomes)
The therapeutic potential of this compound analogs like c407 stems from their specific molecular interactions with the mutated CFTR protein. The primary cellular component it interacts with is the F508del-CFTR protein itself. Molecular modeling and site-directed mutagenesis studies have revealed that c407 binds to the NBD1 domain. nih.gov Specifically, it is suggested to occupy the position of the p.Phe1068 side chain located at the fourth intracellular loop (ICL4) during the initial folding process. nih.gov
After the domains of the CFTR protein assemble, c407 is believed to situate itself in the pocket created by the deletion of phenylalanine at position 508. nih.gov This interaction helps to stabilize the interface between NBD1 and the membrane-spanning domains (MSDs), a critical step for the proper folding and function of the CFTR protein. nih.gov Research has identified key amino acid residues that interact with c407, including W496 of NBD1 and R1070 of ICL4. researchgate.net
Beyond its direct interaction with the CFTR protein, c407 has been shown to influence cellular pathways associated with cystic fibrosis pathology. It may facilitate the trafficking of F508del-CFTR to the cell membrane by reducing its interaction with Keratin 8. nih.gov Furthermore, there is evidence to suggest that c407 exhibits anti-inflammatory effects through the inhibition of the NF-κB and Wnt/β-catenin pathways. nih.gov
Structure-Activity Relationship (SAR) Studies for Related Phosphinic Acid Derivatives
Structure-activity relationship (SAR) studies are crucial for optimizing the efficacy of therapeutic compounds. In the context of bis-phosphinic acid derivatives as CFTR correctors, a structure-based approach led to the synthesis of an extended analog of c407, named G1. nih.gov The design of G1 was aimed at improving the interaction with the ICL4 of the CFTR protein. nih.gov
The rationale behind the design of G1 was to enhance the stabilizing effect on the F508del-CFTR protein. This modification proved to be successful, as G1 demonstrated a significantly increased CFTR activity and a better response to the existing CFTR corrector, VX-809, in primary nasal cells from patients homozygous for the F508del mutation. nih.gov This suggests that the modifications in G1's structure led to a more favorable interaction with the target protein, highlighting a clear structure-activity relationship. The data indicates that G1 acts through a mechanism that is distinct from that of VX-809, offering potential for combination therapies. nih.gov
The following table presents a comparison of the activity of c407 and its analog G1 in combination with VX-809 in primary human nasal epithelial cells.
| Treatment | Change in CFTR-dependent Isc (µA/cm²) |
| c407 (10 µM) + VX-809 (1 µM) | ~1.5 |
| G1 (10 µM) + VX-809 (1 µM) | ~3.0 |
Applications in Chemical Biology and Probe Development
Phosphinic acid derivatives have emerged as valuable tools in chemical biology for probing and modulating the function of proteins. nih.govresearchgate.netresearchgate.net The specificity of compounds like c407 for the mutated F508del-CFTR protein makes them excellent chemical probes to study the mechanisms of protein misfolding and correction in cystic fibrosis.
The ability of c407 and its analogs to rescue the function of a specific mutant protein provides a powerful tool for dissecting the cellular processes involved in CFTR trafficking and regulation. By using these compounds, researchers can investigate the downstream effects of restoring chloride channel function in CF-affected cells and tissues. This contributes to a deeper understanding of the pathophysiology of the disease and aids in the identification of new therapeutic targets.
While not fluorescently or radioactively labeled in the traditional sense of a probe, the functional rescue elicited by these compounds serves as a direct readout of their engagement with the target protein. Their use in preclinical studies, including in vivo administration in a murine model of CF, has provided evidence of their efficacy and has helped to validate the therapeutic strategy of correcting the F508del-CFTR defect. nih.gov The development of these phosphinic acid-based correctors exemplifies the application of chemical biology in creating molecules that can dissect and therapeutically address the molecular basis of a genetic disease.
Conclusion and Future Research Directions
Synthesis and Characterization Advancements
Currently, there are no specific, detailed, and peer-reviewed synthetic methods published for Bis(2,5-dichlorophenyl)phosphinic acid. General synthetic routes for diarylphosphinic acids, such as the Grignard reaction followed by oxidation or the Michaelis-Arbuzov reaction, could theoretically be adapted. However, the specific reaction conditions, yields, and purification strategies for this dichlorinated derivative have not been documented.
Similarly, comprehensive characterization data is absent. While basic properties can be predicted, detailed spectroscopic data (such as ¹H NMR, ¹³C NMR, ³¹P NMR, IR, and Mass Spectrometry) and crystallographic analysis are not available in the public domain. Such data would be crucial for confirming the structure and purity of the compound and understanding its molecular geometry and electronic properties.
Unexplored Areas in Coordination Chemistry and Materials Applications
The phosphinic acid functional group is known to act as a ligand for various metal ions, forming coordination complexes with diverse structures and properties. However, the coordination chemistry of this compound is an entirely unexplored field. Research in this area would involve synthesizing and characterizing its metal complexes to understand its binding modes, the influence of the dichlorophenyl groups on coordination, and the potential applications of the resulting complexes in catalysis, materials science, or as analytical reagents.
The potential for this compound in materials science is also unknown. Diarylphosphinic acids have been investigated for applications such as flame retardants, extractants in hydrometallurgy, and as building blocks for polymers. The presence of chlorine atoms on the phenyl rings could potentially impart unique properties, but without experimental data, any discussion of its use in these or other applications remains speculative.
Mechanistic Understanding of Environmental and Biological Fate
Understanding its biological fate, including its absorption, distribution, metabolism, and excretion in living organisms, is crucial for assessing its potential toxicological profile. Without such studies, it is impossible to determine its potential impact on ecosystems and human health.
Interdisciplinary Research Opportunities for this compound
The significant knowledge gaps surrounding this compound present numerous opportunities for interdisciplinary research. Synthetic chemists could develop and optimize synthetic routes and fully characterize the compound. Coordination and materials chemists could explore its potential as a ligand and in the development of new materials. Environmental scientists and toxicologists could investigate its environmental fate, persistence, and biological effects.
Q & A
Basic Questions
Q. What synthetic methodologies are recommended for the laboratory-scale preparation of Bis(2,5-dichlorophenyl)phosphinic acid?
- Methodology : Phosphinic acid derivatives are typically synthesized via phosphorylation of substituted aryl precursors. For analogous compounds (e.g., bis(diphenylphosphino)methane), reactions involve coupling aryl halides with phosphine derivatives under inert atmospheres using catalysts like palladium or nickel complexes. Reaction conditions (e.g., 70–120°C, 1–5 atm pressure) and stoichiometric ratios of precursors should be optimized to minimize side products. Post-synthesis purification via recrystallization or column chromatography is critical for isolating high-purity product .
- Key Considerations : Monitor reaction progress using thin-layer chromatography (TLC) and characterize intermediates via P NMR to confirm phosphorylation efficiency.
Q. How can researchers validate the structural integrity and purity of this compound?
- Methodology : Combine spectroscopic and chromatographic techniques:
- Nuclear Magnetic Resonance (NMR) : Use H, C, and P NMR to confirm substitution patterns and phosphorus bonding environments.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks and fragmentation patterns.
- X-ray Crystallography : Single-crystal analysis resolves stereochemical ambiguities and bond geometries.
- High-Performance Liquid Chromatography (HPLC) : Quantify purity (>95%) and detect trace impurities .
Q. What storage conditions and stability protocols are essential for this compound?
- Methodology : Store in amber glass vials under inert gas (argon/nitrogen) at –20°C to prevent oxidation and hydrolysis. Avoid exposure to moisture, strong oxidizers, or UV light. Conduct accelerated stability studies (40°C/75% relative humidity for 4 weeks) to assess degradation pathways. Monitor via HPLC and FTIR for changes in functional groups .
Advanced Research Questions
Q. How can computational chemistry predict the reactivity of this compound in catalytic or ligand-based applications?
- Methodology :
- Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction pathways, transition states, and electronic properties (e.g., HOMO-LUMO gaps). Software like Gaussian or ORCA facilitates energy profiling.
- Reaction Path Search : Apply artificial force-induced reaction (AFIR) methods to explore plausible intermediates and byproducts.
- Machine Learning : Train models on existing phosphinic acid datasets to predict ligand binding affinities or catalytic turnover frequencies .
Q. What experimental strategies resolve contradictions between observed spectroscopic data and computational predictions for phosphinic acid derivatives?
- Methodology :
- Comparative Analysis : Cross-validate NMR chemical shifts and DFT-calculated shielding tensors using software like ACD/Labs or MestReNova.
- Factorial Design : Systematically vary reaction parameters (e.g., solvent polarity, temperature) to isolate factors causing discrepancies. Use ANOVA to assess significance .
- Iterative Refinement : Update computational models with experimental data (e.g., crystallographic bond lengths) to improve accuracy .
Q. How can researchers design experiments to assess the environmental persistence and ecotoxicology of this compound?
- Methodology :
- Atmospheric Fate Studies : Simulate photodegradation using solar irradiation chambers and analyze degradation products via GC-MS. Reference methodologies from DOE atmospheric chemistry programs for tracking pollutant lifetimes .
- Aquatic Toxicity Assays : Conduct OECD 201/202 tests on Daphnia magna or Danio rerio to determine LC values. Monitor bioaccumulation potential using log measurements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
